molecular formula C11H9NO3 B12958562 6-Acetyl-4-hydroxyquinolin-2(1H)-one

6-Acetyl-4-hydroxyquinolin-2(1H)-one

Cat. No.: B12958562
M. Wt: 203.19 g/mol
InChI Key: MRBQNUIWNNODRJ-UHFFFAOYSA-N
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Description

6-Acetyl-4-hydroxyquinolin-2(1H)-one is a chemical compound with a unique structure that includes both a quinoline and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-hydroxyquinolin-2(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent acetylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds.

Scientific Research Applications

6-Acetyl-4-hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-4-hydroxy-2-quinolinecarboxylic acid
  • 6-Acetyl-4-hydroxy-quinoline-2-carboxylic acid Methyl ester

Uniqueness

6-Acetyl-4-hydroxyquinolin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline ring with an acetyl and hydroxy group makes it particularly versatile for various applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

6-acetyl-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)10(14)5-11(15)12-9/h2-5H,1H3,(H2,12,14,15)

InChI Key

MRBQNUIWNNODRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C=C2O

Origin of Product

United States

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